(2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine
Description
Contextualization of Chiral Amines in Organic Chemistry and Advanced Materials Science
Chiral amines are indispensable in organic synthesis and materials science. nih.govresearchgate.net They are fundamental structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.govacs.org Their utility extends beyond being mere structural components; they are also widely employed as resolving agents for racemic mixtures, as chiral auxiliaries to guide stereoselective transformations, and, crucially, as catalysts in asymmetric synthesis. nih.govsigmaaldrich.com
Significance of Pyridine-Containing Chiral Scaffolds
The integration of a pyridine (B92270) ring into a chiral scaffold introduces unique chemical properties that are highly advantageous. The pyridine moiety is often referred to as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and its ability to engage in various biological interactions. nih.gov The nitrogen atom in the pyridine ring imparts basicity and can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets. nih.gov
In the realm of catalysis and materials science, the pyridine nitrogen serves as an excellent coordination site for metal ions. cityu.edu.hk This has led to the development of a wide array of chiral pyridine-containing ligands for asymmetric catalysis, where the ligand's stereochemistry directs the enantioselectivity of a metal-catalyzed reaction. rsc.org These scaffolds are also used in the construction of complex metallo-supramolecular assemblies, such as helicates, grids, and cages, with potential applications in areas like molecular sensing and advanced materials. cityu.edu.hkcityu.edu.hk
Structural Analysis of the (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine Moiety
The structure of this compound is characterized by several key functional groups that define its chemical behavior and potential applications. The molecule features a central chiral carbon atom—the carbon of the ethyl group that is directly attached to both the pyridine ring and the secondary amine nitrogen. This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers.
The secondary amine group provides a site for further functionalization and is a key component in many synthetic reactions. The 2-ethylbutyl group is a sterically bulky, non-polar alkyl substituent that can influence the molecule's solubility and its stereochemical influence in catalytic applications. Finally, the pyridin-4-yl group provides the aforementioned coordination site and electronic properties characteristic of the pyridine ring system.
| Property | Value |
| IUPAC Name | N-(2-ethylbutyl)-1-(pyridin-4-yl)ethan-1-amine |
| Molecular Formula | C₁₃H₂₂N₂ |
| Molecular Weight | 206.33 g/mol |
| CAS Number | 1042611-49-3 |
| Structure | A secondary amine with a 2-ethylbutyl group and a 1-(pyridin-4-yl)ethyl group attached to the nitrogen. Contains one stereocenter. |
This data is compiled from available chemical databases. molcore.com
Overview of Amine Derivatives and their Synthetic Utility in Chemical Transformations
Amine derivatives are among the most versatile building blocks in organic synthesis. researchgate.net They can be classified as primary, secondary, or tertiary, depending on the number of alkyl or aryl groups attached to the nitrogen atom. alfachemic.com Their nucleophilicity and basicity make them central to a myriad of chemical transformations, enabling the construction of more complex molecular frameworks.
The Role of Secondary Amines in C-N Bond Formation Reactions
Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, essential for producing pharmaceuticals, agrochemicals, and functional materials. Secondary amines are frequent participants and products in these reactions. acs.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for forming C-N bonds between aryl halides and secondary amines. tcichemicals.com
Another sophisticated strategy is the "hydrogen-borrowing" or "catalytic borrowing hydrogen" methodology. acs.orgacs.org In these reactions, a catalyst (often based on iridium, ruthenium, or iron) temporarily removes hydrogen from an alcohol to form an intermediate aldehyde or ketone. acs.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield a more substituted amine, all in a single pot. acs.org These methods allow for the alkylation of amines using alcohols, which are often more readily available and environmentally benign than traditional alkylating agents like alkyl halides.
Exploration of Pyridyl-Ethylamine Derivatives in Advanced Organic Synthesis
Pyridyl-ethylamine derivatives are a specific class of amine compounds that serve as valuable intermediates in chemical synthesis. chemimpex.comcymitquimica.comontosight.ai The combination of the nucleophilic amine and the versatile pyridine ring allows for a two-pronged approach to building molecular complexity. For instance, 1-(Pyridin-2-yl)ethylamine is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and as a ligand in coordination chemistry. chemimpex.comchemicalbook.com Similarly, 2-(4-Pyridyl)ethylamine is a common starting material for creating more elaborate molecules for laboratory research. cymitquimica.com
These derivatives can be synthesized through various routes, including the reductive amination of acetylpyridines. chemicalbook.com Once formed, they can undergo further reactions at the amine nitrogen (e.g., alkylation, acylation) or via transformations involving the pyridine ring, making them highly adaptable precursors in multi-step synthetic sequences.
Research Rationale and Scope for this compound Studies
The specific structural features of this compound suggest a clear rationale for its investigation in contemporary chemical research. The primary motivation for studying this compound lies in its potential as a novel chiral ligand for asymmetric metal catalysis. The molecule combines a distinct stereocenter with a nitrogen atom on the pyridine ring capable of coordinating to a metal center. This combination is the hallmark of effective chiral ligands, which are crucial for synthesizing enantiomerically pure compounds, a major goal in the pharmaceutical industry.
The scope of research on this compound would logically encompass several key areas:
Asymmetric Synthesis: Developing an efficient and stereoselective synthesis to access both enantiomers of the compound in high purity. This is a prerequisite for any application in asymmetric catalysis.
Coordination Chemistry: Investigating the coordination behavior of the molecule with various transition metals (e.g., palladium, iridium, rhodium, copper). This would involve synthesizing and characterizing the resulting metal complexes to understand their geometry and electronic properties.
Catalytic Applications: Evaluating the performance of these novel metal complexes as catalysts in a range of benchmark asymmetric reactions, such as hydrogenations, C-C bond formations, or allylic substitutions. The steric bulk of the 2-ethylbutyl group would be of particular interest, as it could create a unique chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.
Structure-Activity Relationship Studies: Systematically modifying the structure of the amine—for example, by changing the position of the nitrogen in the pyridine ring (e.g., pyridin-2-yl or pyridin-3-yl) or altering the alkyl substituents—to probe how these changes affect catalytic efficiency and stereoselectivity. This would provide valuable insights for the rational design of next-generation catalysts.
Through such a research program, the scientific community can fully elucidate the potential of this compound as a valuable tool in the synthetic chemist's arsenal.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-ethyl-N-(1-pyridin-4-ylethyl)butan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-4-12(5-2)10-15-11(3)13-6-8-14-9-7-13/h6-9,11-12,15H,4-5,10H2,1-3H3 |
InChI Key |
BVMABRPJTQPPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylbutyl 1 Pyridin 4 Yl Ethyl Amine and Its Precursors
Direct Amination Approaches for N-Substitution
Direct methods for synthesizing the target compound involve forming the crucial secondary amine bond by coupling the two primary fragments of the molecule: the 1-(pyridin-4-yl)ethyl moiety and the 2-ethylbutyl group.
Reductive Amination Strategies Utilizing Pyridyl Ketone Precursors and 2-Ethylbutylamine (B1583521)
Reductive amination is a highly effective and widely used method for the formation of C-N bonds. This approach commences with the reaction between a ketone, in this case, 4-acetylpyridine (B144475), and an amine, 2-ethylbutylamine. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine, (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine. The success of this one-pot reaction hinges on the choice of reducing agent, which must selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.
A range of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and effective for this transformation. Other common reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Table 1: Conditions for Reductive Amination of 4-Acetylpyridine with 2-Ethylbutylamine
| Precursors | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|
| 4-Acetylpyridine, 2-Ethylbutylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Room temperature, often with a mild acid catalyst like acetic acid. |
| 4-Acetylpyridine, 2-Ethylbutylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Slightly acidic pH to promote iminium ion formation. |
Nucleophilic Substitution Reactions with Halogenated Derivatives
An alternative direct approach involves the N-alkylation of a primary amine with an alkyl halide via a nucleophilic substitution reaction. This can be achieved in two ways for the target molecule:
Reaction of 1-(pyridin-4-yl)ethylamine with a 2-ethylbutyl halide (e.g., 1-bromo-2-ethylbutane).
Reaction of 2-ethylbutylamine with a halogenated pyridyl precursor (e.g., 4-(1-chloroethyl)pyridine).
In this Sₙ2 reaction, the primary amine acts as the nucleophile, displacing the halide from the alkyl halide. A common issue with this method is the potential for over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine. libretexts.org To mitigate this, reaction conditions can be optimized, such as using a large excess of the primary amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
Table 2: Conditions for Nucleophilic Substitution
| Amine Nucleophile | Halogenated Electrophile | Base | Solvent |
|---|---|---|---|
| 1-(Pyridin-4-yl)ethylamine | 1-Bromo-2-ethylbutane | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | Acetonitrile (MeCN), Dimethylformamide (DMF) |
Asymmetric Synthesis of Chiral 1-(Pyridin-4-yl)ethylamine Intermediates
The 1-(pyridin-4-yl)ethylamine precursor contains a stereocenter. For applications requiring a single enantiomer of the final product, the synthesis of this intermediate in an enantiomerically pure form is crucial. Several asymmetric methodologies can be employed to achieve this.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Pyridyl Imines and Enamides
Asymmetric hydrogenation is one of the most powerful methods for preparing chiral amines. acs.org This process typically involves the hydrogenation of a prochiral imine or enamine using a chiral transition metal catalyst. For the synthesis of 1-(pyridin-4-yl)ethylamine, the corresponding N-acetyldehydroamino acid or, more directly, an imine derived from 4-acetylpyridine can be used as the substrate.
A significant challenge in the hydrogenation of pyridyl-containing substrates is the potential for the pyridine (B92270) nitrogen to coordinate to the metal center, which can inhibit or poison the catalyst. acs.orgacs.org Despite this, highly efficient catalytic systems based on iridium, rhodium, and manganese have been developed. acs.orgnih.govacs.org These catalysts often employ specialized chiral ligands, such as spiro phosphine-oxazoline ligands, which create a chiral environment around the metal center, enabling high enantioselectivity. nih.govacs.org
Table 3: Catalyst Systems for Asymmetric Hydrogenation of Pyridyl Imines/Enamides
| Metal | Chiral Ligand Type | Substrate Type | Reported Enantioselectivity (for similar substrates) |
|---|---|---|---|
| Iridium (Ir) | Spiro Phosphine-Oxazoline (SIPHOX) | Cyclic Pyridyl Imines | Up to 99% ee acs.orgnih.govacs.org |
| Manganese (Mn) | Chiral Pincer Ligands | Cyclic Pyridyl Imines | High yields and enantioselectivity acs.org |
Chiral Catalyst-Mediated Enantioselective C-N Bond Formation
Enantioselective C-N bond formation provides a direct route to chiral amines. These methods often rely on chiral catalysts to control the stereochemical outcome of the reaction. For instance, chiral pyridine derivatives can themselves act as nucleophilic catalysts in various asymmetric transformations. researcher.life
One relevant approach is the copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents, which can be used to construct chiral pyridine derivatives with high enantioselectivity. nih.govresearchgate.netnih.gov Another powerful strategy is the transfer hydrogenative direct asymmetric reductive amination, where a ketone is converted directly to a chiral amine in one step using a chiral catalyst and a hydrogen donor. Chiral half-sandwich iridium catalysts have been developed for this purpose, showing broad applicability for the synthesis of α-chiral (hetero)aryl amines. digitellinc.com
Stereospecific Transformations from Chiral Pyridyl Alcohols
An alternative strategy for obtaining enantiopure 1-(pyridin-4-yl)ethylamine is to start from a readily available chiral precursor, such as chiral 1-(pyridin-4-yl)ethanol. The stereocenter is established in the alcohol, which can be synthesized via asymmetric reduction of 4-acetylpyridine using well-established methods like Corey-Bakshi-Shibata (CBS) reduction or enzymatic processes.
The chiral alcohol's hydroxyl group can then be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent reaction with an amine source, such as sodium azide (B81097) followed by reduction, or ammonia, can proceed via an Sₙ2 mechanism. This typically results in an inversion of the stereocenter's configuration. The Mitsunobu reaction offers another route, allowing for the direct conversion of the alcohol to the amine with inversion of stereochemistry using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) in the presence of an appropriate nitrogen nucleophile (e.g., phthalimide).
Table 4: Stereospecific Conversions of Chiral 1-(Pyridin-4-yl)ethanol
| Reaction Type | Key Reagents | Stereochemical Outcome |
|---|---|---|
| Two-step (Activation/Substitution) | 1. TsCl, py; 2. NaN₃ then H₂/Pd/C | Inversion |
| Mitsunobu Reaction | DEAD, PPh₃, Phthalimide then Hydrazine | Inversion |
Synthesis of Optically Active 2-Ethylbutylamine Scaffolds
The generation of enantiomerically pure 2-ethylbutylamine is a critical step that dictates the stereochemical outcome of the final compound. This is achieved through various asymmetric synthesis strategies, which can be broadly categorized into enantioselective approaches and chiral pool synthesis.
Enantioselective Approaches for Branched Alkyl Amine Generation
The synthesis of chiral amines, particularly those with branched alkyl chains, presents a significant challenge in organic chemistry. nih.gov Modern methods have moved beyond classical resolution to more efficient catalytic and enantioselective syntheses. nih.gov These approaches create the desired stereocenter from achiral or prochiral starting materials.
Several powerful strategies have been developed for this purpose:
Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation (AH) of imines is a highly effective method for producing chiral amines. acs.org While the AH of N-aryl ketimines is well-established, the hydrogenation of N-alkyl ketimines has proven more difficult due to catalyst deactivation by the highly basic and nucleophilic amine products. acs.org However, significant progress has been made using catalysts based on iridium and rhodium, often paired with specialized chiral phosphorus ligands like PHOX or f-Binaphane. acs.org
Use of Chiral Auxiliaries : A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. ddugu.ac.inuvic.ca One of the most versatile and widely used reagents for the asymmetric synthesis of amines is tert-butanesulfinamide, developed by the Ellman lab. nih.govyale.edu This auxiliary can be condensed with aldehydes or ketones to form sulfinylimines, which then undergo diastereoselective addition of nucleophiles. Subsequent removal of the sulfinyl group yields the chiral amine with high enantiomeric purity. nih.gov This method is used on industrial scales for the production of numerous pharmaceutical compounds. yale.edu
Catalytic Enantioselective Hydroalkylation : A more recent approach involves the nickel-catalyzed hydroalkylation of enamides or enamine derivatives. chemrxiv.orgchemrxiv.org This method allows for the coupling of readily available enamides with a wide range of alkyl halides to generate enantiomerically enriched α-alkyl chiral amines. chemrxiv.orgchemrxiv.org The process is notable for its mild reaction conditions and high functional group tolerance, avoiding the need for sensitive organometallic reagents. chemrxiv.org
| Methodology | Key Features | Common Catalysts/Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Direct reduction of imines or enamines to chiral amines. acs.org | Iridium, Rhodium complexes with chiral ligands (e.g., PHOX, f-Binaphane). acs.org | High atom economy, direct. acs.org | Catalyst deactivation with N-alkyl amines, limited substrate scope for some methods. acs.org |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereoselective reactions. uvic.ca | tert-Butanesulfinamide (Ellman's auxiliary). nih.govyale.edu | Broad applicability, high diastereoselectivity, robust and scalable. nih.govyale.edu | Requires additional steps for auxiliary attachment and removal. nih.govuvic.ca |
| Enantioselective Hydroalkylation | Coupling of enamides with alkyl halides. chemrxiv.orgchemrxiv.org | Nickel catalysts with chiral ligands. chemrxiv.org | Mild conditions, high functional group tolerance, avoids organometallic reagents. chemrxiv.orgchemrxiv.org | Newer methodology, potential for chain walking in certain substrates. chemrxiv.org |
Chiral Pool Synthesis Strategies for 2-Ethylbutyl Moieties
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inwikipedia.org This approach leverages the inherent chirality of compounds from nature, such as amino acids, sugars, and terpenes, to build more complex chiral molecules, preserving the original stereocenter. wikipedia.org
For the synthesis of a specific moiety like (S)- or (R)-2-ethylbutylamine, a suitable precursor from the chiral pool would be one that contains a related carbon skeleton. Potential candidates could include:
Amino Acids : Certain non-proteinogenic amino acids or derivatives of natural amino acids like L-isoleucine, which possesses a chiral center at the β-position of its side chain, could theoretically serve as a starting point. The synthesis would involve multiple steps, including the removal of the carboxyl and α-amino groups and modification of the side chain to achieve the 2-ethylbutyl structure.
Terpenes : Simple terpenes or their derivatives, which are abundant in nature, can also be used. For example, α-pinene is a common chiral pool starting material used to synthesize reagents like diisopinocampheylborane. wikipedia.org A multi-step conversion from a suitable terpene could be envisioned to construct the 2-ethylbutyl scaffold.
Purification and Isolation Techniques for Complex Amine Synthesis
The purification of chiral amines from complex reaction mixtures is a crucial final step to ensure the high enantiomeric purity required for many applications. Several techniques are employed, ranging from traditional methods to advanced chromatographic separations.
Chromatographic Methods : High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and reliable method for both analytical-scale enantiomeric excess (ee) determination and preparative-scale separation of enantiomers. mdpi.comwvu.edu A vast number of commercial CSPs are available, making it possible to find a suitable column for separating almost any racemic mixture. wvu.edu For less polar or more volatile amines, gas chromatography (GC) on a chiral column can also be effective. wvu.edu
Resolution via Diastereomeric Salts : A classical method for separating enantiomers involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid (like tartaric acid), to form a pair of diastereomeric salts. ddugu.ac.in These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Afterward, the pure enantiomeric amine can be recovered by treating the separated salt with a base.
Standard Purification : Before enantiomer-specific separation, standard techniques are used to remove impurities. These include extraction, distillation (for volatile amines), and column chromatography on silica (B1680970) gel or alumina. It is also common to convert the amine to its hydrochloride (HCl) salt by treatment with HCl gas or solution, which often forms a precipitate that can be easily purified by recrystallization from various solvents. researchgate.net
| Technique | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comwvu.edu | Enantiomeric separation and purity analysis. | High resolution, applicable to a wide range of compounds, reliable for ee determination. wvu.edu | Can be expensive for large-scale preparative separation. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with different solubilities. ddugu.ac.in | Large-scale separation of enantiomers. | Cost-effective for industrial scale, well-established technique. | Requires a suitable chiral resolving agent, can be labor-intensive. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Removal of non-enantiomeric impurities. | Versatile, widely used for general purification. | Does not separate enantiomers without a chiral phase. |
| Salt Formation & Recrystallization | Purification of the amine as a crystalline salt (e.g., HCl salt). researchgate.net | Bulk purification and removal of non-basic impurities. | Simple, effective for removing many types of impurities. researchgate.net | Does not separate enantiomers. |
Stereochemical Investigations and Enantiopurity Assessment of 2 Ethylbutyl 1 Pyridin 4 Yl Ethyl Amine
Enantioselective Separation Methodologies
The separation of the enantiomers of (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine from a racemic mixture is a crucial step to study their individual properties. Two primary strategies for achieving this separation are chiral chromatography and diastereomeric salt formation.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is a powerful and widely used technique for the separation of enantiomers and the determination of enantiomeric excess (% ee). phenomenex.comchromatographyonline.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common forms of this technique. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
For the analysis of pyridinylalkylamines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs have shown considerable success. nih.gov The choice of the CSP, mobile phase, and detector are critical for achieving optimal separation.
Illustrative Chiral HPLC Separation Data for a 1-(Pyridinyl)ethylamine Analog:
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: This data is representative for a structurally similar compound and serves to illustrate the typical output of a chiral HPLC analysis. Specific values for this compound would need to be determined experimentally.
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral GC can also be employed, often after derivatization of the amine to increase its volatility. cat-online.com
Diastereomeric Salt Formation and Crystallization for Resolution
A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. gavinpublishers.comrsc.org
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically.
The general procedure involves:
Dissolving the racemic this compound and a stoichiometric amount of the chiral resolving agent in a suitable solvent.
Allowing the less soluble diastereomeric salt to crystallize out of the solution.
Separating the crystals by filtration.
Regenerating the enantiomerically enriched amine from the diastereomeric salt by treatment with a base.
The enantiomeric purity of the resolved amine is then determined using a technique like chiral HPLC.
Example of Resolving Agents for Chiral Amines:
| Resolving Agent | Chemical Structure |
| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |
| (-)-Mandelic Acid | C₆H₅-CH(OH)-COOH |
| (+)-Camphor-10-sulfonic acid | C₁₀H₁₅O-SO₃H |
Determination of Absolute Configuration
Once the enantiomers are separated, determining their absolute configuration (i.e., whether they are the R or S enantiomer) is the next critical step. Several spectroscopic and crystallographic techniques can be employed for this purpose.
X-ray Crystallography of Chiral Derivatives
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.commdpi.com If a suitable single crystal of one of the enantiomers of this compound can be obtained, its three-dimensional structure can be determined, directly revealing its absolute stereochemistry.
Often, it is easier to obtain high-quality crystals by forming a salt or a derivative with a molecule of known absolute configuration. For instance, co-crystallization with a chiral acid can yield a diastereomeric salt crystal suitable for X-ray analysis. The known configuration of the acid then serves as an internal reference to assign the configuration of the amine. For example, a crystal structure of a derivative of 1-(pyridin-2-yl)ethylamine has been successfully determined. rsc.org
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. americanlaboratory.comnih.govschrodinger.com The resulting spectrum is unique for each enantiomer, with one being the mirror image of the other.
By comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a specific enantiomer (R or S), the absolute configuration can be assigned. researchgate.netnih.gov A good match between the experimental and calculated spectra confirms the absolute configuration. This method is particularly valuable as it provides the absolute configuration of the molecule in solution.
NMR Spectroscopy with Chiral Auxiliary Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration and enantiomeric purity of chiral amines through the use of chiral auxiliary reagents. These reagents can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netnih.govunipi.it
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA to form a covalent bond, resulting in a mixture of diastereomers. The diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess. By using a CDA with a known absolute configuration and analyzing the chemical shift differences in the resulting diastereomers, it is often possible to deduce the absolute configuration of the amine based on established empirical models for that class of compounds.
Chiral Solvating Agents (CSAs): A CSA forms non-covalent diastereomeric complexes with the enantiomers of the chiral amine. researchgate.netnih.gov This results in the splitting of NMR signals for the enantiomers, allowing for the direct determination of enantiomeric excess from the integration of the separated signals. While less common for absolute configuration determination, specific CSAs can induce predictable chemical shift differences that can be correlated to the absolute configuration.
Chemical Reactivity and Transformation Studies of 2 Ethylbutyl 1 Pyridin 4 Yl Ethyl Amine
Amine Reactivity at the Secondary Nitrogen Center
The lone pair of electrons on the secondary nitrogen atom of (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine renders it nucleophilic and basic, making it susceptible to reactions with various electrophiles.
Alkylation and Acylation Reactions
Alkylation: The secondary amine can undergo N-alkylation when treated with alkyl halides. This reaction, typically an SN2 process, leads to the formation of a tertiary amine. The reaction's success can sometimes be hampered by polyalkylation, where the product tertiary amine, also being nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. ucalgary.calibretexts.org To achieve monoalkylation, specific strategies such as using N-aminopyridinium salts as ammonia surrogates in a "self-limiting alkylation" have been developed, where the initial alkylation product is less reactive than the starting material. acs.org The choice of base and solvent is crucial in these reactions to control the extent of alkylation. jst.go.jp A recent study highlighted that the product of the initial alkylation is an ion pair, and proton transfer equilibria can influence the reaction's selectivity. nih.gov
Table 1: Hypothetical Alkylation Reactions of this compound
| Alkylating Agent | Product | Potential Conditions | Expected Yield |
| Methyl Iodide | (2-Ethylbutyl)methyl[1-(pyridin-4-yl)ethyl]amine | K₂CO₃, Acetonitrile, reflux | Moderate to Good |
| Benzyl Bromide | Benzylthis compound | NaH, THF, 0 °C to rt | Good |
| Ethyl Bromoacetate | Ethyl 2-{(2-ethylbutyl)[1-(pyridin-4-yl)ethyl]amino}acetate | Et₃N, DCM, rt | Moderate |
Acylation: Acylation of the secondary amine can be readily achieved using acylating agents like acid chlorides or acid anhydrides to form the corresponding N,N-disubstituted amides. jove.comdoubtnut.comchemrevise.orgcrunchchemistry.co.uk This reaction is generally efficient and is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen halide byproduct. crunchchemistry.co.uk The resulting amides are typically stable compounds. jove.com
Table 2: Hypothetical Acylation Reactions of this compound
| Acylating Agent | Product | Potential Conditions | Expected Yield |
| Acetyl Chloride | N-(2-Ethylbutyl)-N-[1-(pyridin-4-yl)ethyl]acetamide | Pyridine, DCM, 0 °C | High |
| Benzoyl Chloride | N-(2-Ethylbutyl)-N-[1-(pyridin-4-yl)ethyl]benzamide | Et₃N, Toluene, rt | High |
| Acetic Anhydride | N-(2-Ethylbutyl)-N-[1-(pyridin-4-yl)ethyl]acetamide | Heat or catalyst | Good |
Amide and Urethane Formation
Amide Formation: Beyond the use of highly reactive acylating agents, amides can also be formed directly from the reaction of the secondary amine with carboxylic acids. This direct condensation typically requires high temperatures to drive off water or the use of coupling agents. wikipedia.orglibretexts.org Modern methods employ reagents like B(OCH₂CF₃)₃ or TiCl₄ to facilitate this transformation under milder conditions. acs.orgnih.govnih.gov The choice of method depends on the substrate's sensitivity and the desired reaction conditions.
Urethane Formation: The secondary amine can react with chloroformates, such as phenyl chloroformate, to yield urethanes (carbamates). commonorganicchemistry.com This reaction is a reliable method for the formation of the urethane linkage. Alternatively, isocyanates can be generated from amines and carbon dioxide, offering a phosgene-free route to urethanes. datapdf.com The study of urethane formation is also relevant in the context of polyurethane synthesis, where amine catalysts play a crucial role. mdpi.com Research has also explored the aminolysis of existing polyurethanes with secondary amines to selectively cleave C-O bonds and form functional diureas. nih.gov
Reactivity of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (EAS) Pathways
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions. quimicaorganica.org
However, electrophilic substitution at the 4-position can be achieved indirectly through the formation of a pyridine N-oxide. quimicaorganica.orgwikipedia.org The N-oxide group is electron-donating through resonance, activating the 2- and 4-positions towards electrophilic attack. wikipedia.orgyoutube.com Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) on Activated Systems
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halide) is present at the 2- or 4-position. acs.orgacs.org In such activated systems, a nucleophile can attack the carbon bearing the leaving group, proceeding through a Meisenheimer-like intermediate. The reactivity is generally higher for leaving groups at the 4-position compared to the 2-position. stackexchange.com The reactivity of pyridinium (B92312) salts in SNAr reactions has also been studied, showing a different leaving group order compared to typical activated aryl halides. nih.gov Vicarious nucleophilic substitution (VNS) offers a pathway for C-H alkylation on electron-deficient rings like nitropyridines. acs.org
N-Oxidation and Reduction of the Pyridine Heterocycle
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgarkat-usa.orgscripps.edu This transformation alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions as discussed previously. scripps.eduacs.org
Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. rsc.orgresearchgate.net This reaction typically requires a catalyst such as platinum, palladium, or rhodium and can be carried out under various pressures of hydrogen gas. rsc.orgresearchgate.net The presence of an acid can facilitate the reduction by forming a pyridinium salt, which is more susceptible to hydrogenation. stackexchange.com
Alternatively, the reduction of pyridinium salts, formed by N-alkylation of the pyridine, can lead to partially reduced products like di- or tetrahydropyridines. acs.orgtandfonline.comrsc.org Reducing agents such as sodium borohydride or transfer hydrogenation conditions can be employed for this purpose. tandfonline.comsemanticscholar.orgliv.ac.uk This method allows for the synthesis of a variety of substituted piperidine precursors. nih.govresearchgate.net
Table 3: Summary of Potential Transformations of the Pyridine Ring
| Reaction Type | Reagents and Conditions | Product Type |
| N-Oxidation | m-CPBA or H₂O₂/catalyst | Pyridine N-oxide |
| Catalytic Hydrogenation | H₂, PtO₂ or Rh₂O₃ | Piperidine |
| Reduction of Pyridinium Salt | 1. Alkyl Halide; 2. NaBH₄ | Tetrahydropyridine |
| EAS (via N-oxide) | 1. Oxidation; 2. Electrophile; 3. Reduction | 4-Substituted Pyridine |
| SNAr (on halo-derivative) | Nucleophile | 4-Substituted Pyridine |
Reactions at the Chiral Center and Stereochemical Stability
Epimerization and Racemization Pathways
No experimental studies detailing the epimerization or racemization pathways for this compound have been documented. In theory, the stereocenter at the carbon atom bearing the pyridin-4-yl group and the ethyl group is susceptible to inversion under certain conditions.
Potential pathways for the loss of stereochemical integrity could include:
Protonation-Deprotonation Equilibrium: Under acidic or basic conditions, reversible protonation and deprotonation of the chiral carbon, if it were sufficiently activated, could lead to a planar intermediate or a species with a low inversion barrier, resulting in racemization. However, without activating groups, the C-H bond at the stereocenter is not typically acidic enough for this to occur under mild conditions.
Thermal Induction: At elevated temperatures, it is conceivable that racemization could occur, although this would likely require significant energy input and may be accompanied by decomposition.
A hypothetical study to investigate these pathways would involve subjecting enantiomerically enriched this compound to a range of pH values and temperatures, followed by chiral chromatography to monitor the enantiomeric excess over time.
Table 1: Hypothetical Racemization Study of this compound
| Condition | Temperature (°C) | Time (h) | Enantiomeric Excess (%) |
| pH 4 | 25 | 24 | >99 |
| pH 10 | 25 | 24 | >99 |
| Neutral | 100 | 12 | 95 |
| Neutral | 150 | 12 | 80 |
Note: This data is hypothetical and for illustrative purposes only.
Stereoselective Transformations involving the C1-ethyl-pyridine Stereocenter
There is no published research on stereoselective transformations involving the C1-ethyl-pyridine stereocenter of this compound. Such transformations would aim to selectively form one diastereomer over another by reacting a chiral derivative of the compound or by using a chiral reagent.
Potential areas of investigation could include:
Diastereoselective Alkylation: Functionalization of the secondary amine with an electrophile containing a chiral auxiliary could lead to the preferential formation of one diastereomer.
Asymmetric Synthesis: The synthesis of this compound itself could be designed to be stereoselective, for instance, through the asymmetric reduction of a corresponding imine precursor using a chiral catalyst.
Table 2: Hypothetical Diastereoselective Synthesis of a Derivative
| Chiral Catalyst | Diastereomeric Ratio |
| (R)-CBS | 90:10 |
| (S)-Alpine Borane | 75:25 |
| Rh(I)-DIPAMP | 95:5 |
Note: This data is hypothetical and for illustrative purposes only.
Heterocycle Functionalization and Ring Transformations
No studies have been reported on the functionalization or ring transformation of the pyridine moiety in this compound. The pyridine ring is generally susceptible to a variety of transformations.
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. If it were to occur, substitution would be directed to the 3- and 5-positions.
Nucleophilic Aromatic Substitution: The pyridine ring is more amenable to nucleophilic attack, particularly at the 2- and 6-positions, especially if a leaving group is present.
N-Oxidation: The pyridine nitrogen can be readily oxidized to the corresponding N-oxide, which can then facilitate further functionalization of the ring.
Ring-Opening Reactions: Under specific reductive or reactive conditions, the pyridine ring can undergo cleavage.
Table 3: Potential Functionalization Reactions of the Pyridine Ring
| Reaction Type | Reagents | Expected Product |
| N-Oxidation | m-CPBA | (2-Ethylbutyl)[1-(1-oxido-pyridin-1-ium-4-yl)ethyl]amine |
| Halogenation | Br2, oleum | (2-Ethylbutyl)[1-(3-bromo-pyridin-4-yl)ethyl]amine |
| Nitration | HNO3, H2SO4 | (2-Ethylbutyl)[1-(3-nitro-pyridin-4-yl)ethyl]amine |
Note: These are predicted reactions based on general pyridine chemistry and have not been experimentally verified for the title compound.
Computational and Theoretical Chemical Analysis of 2 Ethylbutyl 1 Pyridin 4 Yl Ethyl Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for optimizing molecular geometries and calculating electronic properties. For a molecule like (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.
Conformer Analysis and Energy Landscapes
Due to the presence of multiple rotatable single bonds in its structure—specifically around the ethylbutyl and ethylamine (B1201723) fragments—this compound can exist in numerous spatial arrangements known as conformers. A conformer analysis would be the first step in a computational study.
Researchers would systematically rotate the key dihedral angles to map out the potential energy surface (PES) of the molecule. Each identified energy minimum on the PES corresponds to a stable conformer. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to optimize the geometry of each conformer and calculate its relative energy. nih.gov The results would be presented in a data table, allowing for the identification of the global minimum—the most stable conformer—and the relative populations of other low-energy conformers at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only, as no specific data exists for this compound.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 1 (Global Minimum) | 0.00 |
| 2 | 0.75 |
| 3 | 1.23 |
| 4 | 2.15 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.org
For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. The HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the amine group or the pyridine (B92270) ring. The LUMO would be distributed over the pyridine ring's π-system. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. youtube.com These values would be used to predict how the molecule might interact with other reagents in chemical reactions.
Table 2: Illustrative Frontier Orbital Energies This table is for illustrative purposes only and does not represent actual calculated values for the compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap (ΔE) | 4.9 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. nih.gov
Transition State Characterization and Activation Energy Determination
To understand a potential reaction involving this compound, such as an N-alkylation or an electrophilic substitution on the pyridine ring, computational chemists would model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction pathway—must be located. ucsb.edu
Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used to find a TS structure. google.com Once located, a frequency calculation is performed to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a key determinant of the reaction rate. researchgate.net
Solvent Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. nih.gov Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). mdpi.com PCM simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction profiles in different solvents (e.g., water, ethanol, acetonitrile). This analysis would reveal how solvent polarity might stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy and potentially favoring one reaction pathway over another. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and characterization.
For this compound, ¹H and ¹³C NMR chemical shifts could be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The computed shifts are typically benchmarked against a reference compound (like tetramethylsilane, TMS) and can be correlated with experimental data to aid in peak assignment. nih.govresearchgate.net
Similarly, vibrational (infrared) frequencies can be computed. The calculation provides the frequencies and intensities of the vibrational modes of the molecule. These theoretical frequencies are often scaled by a small factor to better match experimental IR spectra, helping to identify the characteristic vibrations of functional groups like N-H, C-N, and the pyridine ring.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and intermolecular interactions that are often inaccessible through experimental techniques alone. In the context of this compound, MD simulations can elucidate its structural flexibility and its potential interactions with other molecules, which are crucial for understanding its chemical behavior in various environments.
The conformational landscape of this compound is primarily dictated by the rotation around its single bonds. The molecule possesses several key rotatable bonds: the C-C and C-N bonds of the ethylamine linker and the C-C bonds within the 2-ethylbutyl group. The flexibility of these aliphatic chains allows the molecule to adopt a wide range of conformations. MD simulations can map this conformational space by tracking the dihedral angles of these bonds over the simulation time.
Intermolecular interactions are fundamental to the chemical and biological activity of a molecule. For this compound, several types of non-covalent interactions can be anticipated and studied using MD simulations. The nitrogen atom in the pyridine ring and the secondary amine can act as hydrogen bond acceptors and donors, respectively. In a protic solvent like water, the molecule is expected to form hydrogen bonds with the surrounding solvent molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, offering a detailed picture of the molecule's solvation shell.
In addition to hydrogen bonding, van der Waals forces play a significant role, particularly for the hydrophobic 2-ethylbutyl group. In an aqueous environment, this alkyl chain is likely to be involved in hydrophobic interactions, where it is shielded from water. In a non-polar environment or in the presence of other non-polar molecules, it would engage in dispersive interactions. Furthermore, the pyridine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov The planar structure of the pyridine ring allows it to stack with other aromatic rings, an interaction that is important in various chemical and biological contexts. Molecular dynamics simulations of pyridine derivatives have shown that they can adopt a nearly parallel adsorption mode on surfaces, which is indicative of such interactions. mdpi.com
To illustrate the type of data that can be obtained from MD simulations, the following tables present hypothetical but plausible results for this compound in a simulated aqueous environment.
Table 1: Key Dihedral Angle Distributions from a Simulated 100 ns Molecular Dynamics Trajectory
| Dihedral Angle | Description | Predominant Angle(s) (°) | Population (%) |
| τ1 (C-C-N-C) | Rotation around the ethylamine backbone | -170, -60, 60 | 45, 25, 30 |
| τ2 (Py-C-C-N) | Orientation of the pyridine ring relative to the ethylamine chain | -90, 90 | 50, 50 |
| τ3 (C-C-C-C) | Conformation of the 2-ethylbutyl group | -165, 70 | 60, 40 |
This table is for illustrative purposes and represents plausible data that could be generated from a molecular dynamics simulation.
Table 2: Analysis of Intermolecular Hydrogen Bonds with Water Molecules
| Functional Group | Role | Average Number of Hydrogen Bonds | Average Lifetime (ps) |
| Pyridine Nitrogen | Acceptor | 1.2 | 2.5 |
| Amine (N-H) | Donor | 0.8 | 3.1 |
This table is for illustrative purposes and represents plausible data that could be generated from a molecular dynamics simulation.
Applications of 2 Ethylbutyl 1 Pyridin 4 Yl Ethyl Amine in Advanced Chemical Research and Materials Science
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure organic molecules, which is of paramount importance in medicinal chemistry and materials science. openaccessgovernment.orgsigmaaldrich.com The presence of a stereogenic center in (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine makes it a valuable precursor for the construction of complex chiral architectures.
Asymmetric Construction of Advanced Organic Scaffolds
The amine functionality of this compound can be utilized in various diastereoselective reactions to introduce new stereocenters with a high degree of control. For instance, it can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction before being cleaved from the molecule. Furthermore, it can be incorporated as a permanent feature of the target molecule, imparting chirality to the final structure. Chiral amines are widely used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where stereochemistry plays a crucial role in their function. openaccessgovernment.org
The general utility of chiral amines in asymmetric synthesis is well-established. They are key components in the construction of a wide array of complex molecules. The specific steric and electronic properties of the 2-ethylbutyl and 1-(pyridin-4-yl)ethyl groups would influence the stereochemical course of reactions, offering a unique tool for synthetic chemists.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and their synthesis is a major focus of organic chemistry. researchgate.netfrontiersin.orgnih.govnih.gov The pyridine (B92270) ring and the secondary amine in this compound make it an excellent starting material for the synthesis of more complex heterocyclic systems.
The amine can act as a nucleophile in cyclization reactions to form new rings. For example, it could be reacted with bifunctional electrophiles to construct piperidine, pyrrolidine, or other nitrogen-containing rings. The pyridine nitrogen can also participate in cyclization reactions or be modified to influence the reactivity of the ring. The synthesis of novel heterocyclic scaffolds is a continuous endeavor in drug discovery, and compounds like this compound offer a chiral starting point for creating diverse and complex structures. The ability to form new heterocyclic rings is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutic agents. acs.org
Ligand Design and Coordination Chemistry with Transition Metals
The pyridine nitrogen atom in this compound possesses a lone pair of electrons that can readily coordinate to transition metal centers. researchgate.netjscimedcentral.com This, combined with the chirality of the molecule, makes it an attractive candidate for the design of novel chiral ligands for asymmetric catalysis.
Synthesis of Novel Metal Complexes for Catalysis
Chiral ligands are essential for the development of catalysts that can promote enantioselective transformations. The coordination of this compound to a transition metal, such as iridium, rhodium, or ruthenium, would generate a chiral metal complex. nih.govacs.org Such complexes can be employed as catalysts in a variety of asymmetric reactions, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. nih.govmdpi.com
The 2-ethylbutyl group would provide a specific steric environment around the metal center, which could influence the enantioselectivity of the catalyzed reaction. The synthesis and characterization of such metal complexes would be the first step towards exploring their catalytic potential. The modular nature of pyridylmethylamine ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance. researchgate.nettcu.edu
Table 1: Potential Transition Metal Complexes and Their Anticipated Catalytic Applications
| Metal Center | Potential Ligand Coordination | Anticipated Catalytic Application |
|---|---|---|
| Iridium(III) | N,N'-bidentate (with another ligand) | Asymmetric Transfer Hydrogenation of Ketones and Imines |
| Rhodium(I) | Monodentate or Bidentate | Asymmetric Hydrogenation of Alkenes |
| Ruthenium(II) | Pincer-type or bidentate | Asymmetric Hydrogenation, C-H activation |
| Palladium(II) | Monodentate or Bidentate | Asymmetric Cross-Coupling Reactions |
| Copper(II) | Bidentate or Tridentate | Lewis Acid Catalysis, Asymmetric Cycloadditions |
Investigation of Chiral Ligand Effects in Asymmetric Catalysis
Once novel metal complexes are synthesized, the next critical step is to investigate the effect of the chiral ligand on the outcome of asymmetric catalytic reactions. The enantiomeric excess (e.e.) of the product is a direct measure of the effectiveness of the chiral ligand. scispace.com
By systematically varying the reaction conditions (solvent, temperature, pressure) and the substrate, researchers can gain insights into the mechanism of catalysis and the factors that govern enantioselectivity. The unique stereoelectronic profile of this compound as a ligand could lead to high levels of asymmetric induction in specific transformations. Chiral diamines, which share structural similarities, are known to be highly effective ligands in a range of asymmetric reactions. sigmaaldrich.comchemrxiv.orgresearchgate.net
Table 2: Representative Asymmetric Reactions and Potential Performance with a this compound-Metal Catalyst
| Reaction Type | Substrate Example | Product Type | Potential Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | High (>90%) |
| Asymmetric Hydrogenation | Methyl (Z)-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | Moderate to High |
| Asymmetric Diels-Alder | Cyclopentadiene and Methacrolein | Chiral Bicyclic Adduct | Potentially significant |
| Asymmetric Michael Addition | Indole and a,ß-unsaturated ketone | Chiral Indole Derivative | Moderate |
Exploration in Polymer Chemistry and Advanced Materials
The incorporation of chiral units into polymer backbones or as pendant groups can lead to the development of advanced materials with unique properties and applications. Chiral polymers can exhibit interesting chiroptical properties, be used as chiral stationary phases in chromatography, or act as recyclable catalysts. researchgate.netresearchgate.net
The amine and pyridine functionalities of this compound provide handles for its incorporation into polymeric structures. For example, the amine could be used as a monomer in condensation polymerization or as an initiator for ring-opening polymerization. The resulting chiral polymers could then be investigated for their material properties and potential applications. For instance, polymeric chiral diamine ligands have been shown to be effective and recyclable catalysts for asymmetric transfer hydrogenation. nih.govacs.orgnih.gov The development of chiral polymers for catalysis is an active area of research, as it offers a practical solution to the separation and reuse of expensive catalysts. iupac.org
While the direct application of this compound in these areas is yet to be explored, the foundational knowledge from related fields strongly suggests its potential as a valuable and versatile molecule in advanced chemical research and materials science.
No Published Research Found for Specific Applications of this compound
A comprehensive review of scientific literature and chemical databases reveals no available research data on the applications of the chemical compound this compound in the specific areas of advanced chemical research and materials science as outlined.
Despite its availability from chemical suppliers, there is no published information regarding its use in the following contexts:
Role as a Chemical Probe for Mechanistic Studies in Organic Reactions:There is no evidence of this compound being used as a tool to investigate the mechanisms of organic reactions. Its potential as a ligand, catalyst, or mechanistic indicator has not been documented in the available literature.
Due to the absence of research findings in these specified areas, no data tables or detailed discussions on its performance, properties, or synthesis within these contexts can be provided. The compound remains characterized primarily by its chemical structure without a body of research to support the specific applications requested.
Future Research Directions and Outlook for 2 Ethylbutyl 1 Pyridin 4 Yl Ethyl Amine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chiral amines is a cornerstone of modern organic chemistry. digitellinc.com While classical methods like the alkylation of 1-(pyridin-4-yl)ethylamine could produce the target compound, future research will likely focus on developing more efficient and sustainable alternatives. Reductive amination, which involves the reaction of 1-(pyridin-4-yl)ethanone with 2-ethylbutylamine (B1583521), represents one of the most effective methods for preparing such amines. digitellinc.com A key area of development will be the use of transfer hydrogenative direct asymmetric reductive amination, a one-step process that simplifies operations and eliminates the need for harsh additives. digitellinc.com
Future synthetic strategies could prioritize green chemistry principles, such as:
Catalytic Hydrogenation: Employing transition-metal catalysts for the asymmetric reduction of precursor imines is a highly attractive route to chiral amines. acs.org Research could focus on identifying novel, non-precious metal catalysts to reduce cost and environmental impact.
Biocatalysis: The use of enzymes, such as transaminases, could offer highly enantioselective and environmentally benign pathways to the target molecule.
Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
A comparative overview of potential synthetic methodologies is presented below.
| Synthetic Method | Potential Advantages | Research Focus Areas |
| Direct Asymmetric Reductive Amination | High atom economy, one-pot procedure. digitellinc.com | Development of robust, highly enantioselective catalysts. |
| Transition-Metal Catalyzed Hydrogenation | Excellent yields and enantioselectivities. acs.org | Exploration of earth-abundant metal catalysts (e.g., iron, nickel). |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for substrate specificity. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
Expanding the Scope of Asymmetric Transformations
Chiral amines are valuable organocatalysts and ligands in asymmetric synthesis. rsc.org The structure of (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine, featuring a stereogenic center adjacent to a nitrogen atom, makes it a promising candidate for use in asymmetric catalysis. Future research should explore its application in a variety of transformations.
Primary amine catalysts have proven effective in a wide range of enantioselective reactions, and secondary amines like the title compound could exhibit complementary or unique reactivity. rsc.org Potential applications include:
Mannich and Michael Reactions: Investigating the compound's ability to catalyze carbon-carbon bond-forming reactions to produce valuable chiral building blocks. researchgate.net
Aldol (B89426) Reactions: Exploring its use in promoting asymmetric aldol additions to synthesize chiral β-hydroxy carbonyl compounds.
Metal-Ligand Catalysis: Using the compound as a chiral ligand for transition metals in reactions like asymmetric hydrogenation or allylic alkylation. The pyridine (B92270) nitrogen and the secondary amine nitrogen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment.
Investigation of Novel Reactivity Patterns and Unexpected Transformations
The interplay between the secondary amine and the pyridine ring could lead to novel reactivity. Future work should aim to uncover unique transformations that leverage this structure. For instance, the pyridine nitrogen can be readily quaternized to form pyridinium (B92312) salts, which would significantly alter the molecule's electronic properties and solubility, potentially opening new avenues for its use as a phase-transfer catalyst.
Further areas of investigation include:
Directed C-H Functionalization: The amine group could act as a directing group to facilitate the selective functionalization of C-H bonds on either the pyridine ring or the ethylbutyl group.
Ring Transformations: Under specific conditions, pyridinyl compounds can undergo ring-opening or rearrangement reactions, which could be explored to generate novel heterocyclic scaffolds.
Designing and Synthesizing Structurally Diverse Derivatives for Specific Chemical Applications
Systematic modification of the this compound scaffold is a crucial direction for future research to tailor its properties for specific applications. Pyridine and its derivatives are integral components in many pharmaceuticals and biologically active compounds. nih.govnih.gov
Derivatives could be designed by:
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring to modulate the compound's electronic properties and basicity. This can impact its catalytic activity or biological interactions.
Modification of the Alkyl Groups: Altering the 2-ethylbutyl or the ethyl group could fine-tune the steric environment around the chiral center, which is critical for stereocontrol in asymmetric catalysis.
N-Functionalization: The secondary amine provides a handle for introducing other functional groups, potentially leading to new ligands, catalysts, or compounds with therapeutic potential. nih.gov
| Derivative Class | Modification Site | Potential Application | Rationale |
| Substituted Pyridines | C2, C3, C5, or C6 of the pyridine ring | Medicinal Chemistry, Catalysis | Modulate electronic properties and steric hindrance. nih.gov |
| Varied N-Alkyl Chains | 2-Ethylbutyl group | Asymmetric Catalysis | Fine-tune the steric bulk to enhance enantioselectivity. acs.org |
| N-Functionalized Amines | Secondary amine nitrogen | Materials Science, Drug Discovery | Attach polymers, fluorophores, or pharmacophores. nih.gov |
Advanced Theoretical Modeling for Predictive Chemistry and Rational Design
Computational chemistry and theoretical modeling are indispensable tools for accelerating research. Future studies on this compound would greatly benefit from these methods.
Key areas for theoretical investigation include:
Conformational Analysis: Determining the most stable conformations of the molecule and its derivatives, which is crucial for understanding its reactivity and role in stereoselective processes.
Mechanism and Transition State Modeling: Using Density Functional Theory (DFT) to elucidate the mechanisms of reactions catalyzed by this amine. Such studies can explain the origin of stereoselectivity and guide the design of more effective catalysts. acs.org
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or catalytic performance of novel derivatives, thereby streamlining the experimental design and synthesis process. nih.govresearchgate.net
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical structure into a valuable tool for synthesis, catalysis, and potentially, medicine.
Q & A
Q. What are the key considerations for optimizing the synthesis of (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine?
Synthesis optimization requires careful selection of reaction conditions. For structurally similar amines (e.g., methyl[(1S)-1-(pyridin-4-yl)ethyl]amine), factors include solvent polarity (e.g., dichloromethane for nucleophilic substitution), temperature control (20–60°C to minimize side reactions), and catalyst choice (e.g., palladium for coupling reactions). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is often critical to isolate the target compound .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR : -NMR identifies protons on the pyridine ring (δ 8.5–7.5 ppm) and ethylbutyl chain (δ 1.0–1.5 ppm). -NMR distinguishes sp-hybridized carbons in pyridine (~150 ppm) from aliphatic carbons (~20–40 ppm).
- IR : Stretching vibrations for C-N (1250–1020 cm) and pyridine ring (1600–1580 cm) confirm functional groups.
- MS : High-resolution ESI-MS provides exact mass (e.g., calculated for CHN: 206.1784) to verify molecular composition .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store waste separately in labeled containers and dispose via certified chemical waste services to comply with environmental regulations .
Advanced Research Questions
Q. What challenges arise in crystallographic structure determination of this compound, and how can they be addressed?
Challenges include low crystal quality due to flexible ethylbutyl chain and solvent inclusion. Mitigation strategies:
- Use slow evaporation (e.g., hexane/ethanol mixtures) to grow single crystals.
- Apply SHELXL for refinement, leveraging its robustness for small molecules with twinning or partial disorder. Anisotropic displacement parameters improve model accuracy for flexible regions .
Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound?
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen is a strong electron-withdrawing group, directing reactivity.
- MD Simulations : Model solvation effects in water or organic solvents to assess conformational stability of the ethylbutyl chain. Tools like Gaussian or GROMACS are commonly used .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies may arise from dynamic effects (e.g., rotameric states in solution vs. solid-state). Solutions:
- Compare temperature-dependent NMR with crystallographic data to identify conformational flexibility.
- Validate hydrogen bonding patterns via Hirshfeld surface analysis in crystals .
Q. What biological interaction studies are feasible for this compound, given its structural analogs?
- Receptor Binding : Piperidine derivatives often target GPCRs or ion channels. Use radioligand displacement assays (e.g., -spiperone for dopamine receptors).
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays. Structural analogs like bis[(6-methylpyridin-2-yl)methyl]amine show chelation-dependent inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
